4-Amino-2-bromo-6-fluorobenzonitrile
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Overview
Description
4-Amino-2-bromo-6-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2. It is a derivative of benzonitrile, featuring amino, bromo, and fluoro substituents on the benzene ring.
Mechanism of Action
Target of Action
It’s known that this compound is used as a pharmaceutical and electronic intermediate , suggesting it may interact with various biological and electronic targets.
Mode of Action
Compounds with similar structures have been known to undergo nucleophilic aromatic substitution reactions . In such reactions, the compound could interact with its targets, leading to changes in their structure or function.
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of heterocycles and liquid crystals , suggesting that it might be involved in complex organic synthesis pathways.
Result of Action
Given its use as an intermediate in pharmaceutical and electronic applications , it’s likely that it plays a role in the synthesis of more complex compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-2-bromo-6-fluorobenzonitrile. It’s important to note that the compound should be stored at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as 4-Amino-2-bromo-6-fluorobenzonitrile, typically react via an SN2 pathway . This suggests that this compound could interact with various enzymes and proteins in a biochemical context, although specific interactions have yet to be identified.
Molecular Mechanism
It is known that benzylic halides can undergo free radical reactions , suggesting that this compound may exert its effects at the molecular level through similar mechanisms. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to this compound have not been identified.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-6-fluorobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzonitrile.
Bromination: The next step is the bromination of 2-amino-6-fluorobenzonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-6-fluorobenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group is strongly activating and ortho- and para-directing in electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution: The presence of the bromo and fluoro substituents makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine and acetic anhydride.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Electrophilic Aromatic Substitution: Products include mono- and di-substituted derivatives depending on the reaction conditions.
Nucleophilic Aromatic Substitution: Products include substituted benzonitriles with various nucleophiles replacing the bromo or fluoro groups.
Scientific Research Applications
4-Amino-2-bromo-6-fluorobenzonitrile has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antifolate and antibacterial agents.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Chemical Synthesis: It serves as a building block for the synthesis of heterocycles and other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluorobenzonitrile: Similar in structure but lacks the amino group, making it less reactive in certain substitution reactions.
4-Bromo-2-fluorobenzonitrile: Similar but lacks the amino group, affecting its reactivity and applications.
2-Amino-6-fluorobenzonitrile: Similar but lacks the bromo group, which influences its chemical behavior and applications.
Uniqueness
4-Amino-2-bromo-6-fluorobenzonitrile is unique due to the presence of all three functional groups (amino, bromo, and fluoro) on the benzene ring. This combination of substituents provides a unique reactivity profile and makes the compound versatile for various applications in research and industry .
Properties
IUPAC Name |
4-amino-2-bromo-6-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOXUBIPSSUDCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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